molecular formula C7H10N2O B14245152 4-Amino-2-(methylamino)phenol CAS No. 381211-42-3

4-Amino-2-(methylamino)phenol

Cat. No.: B14245152
CAS No.: 381211-42-3
M. Wt: 138.17 g/mol
InChI Key: IYVPZVKVZMKTDX-UHFFFAOYSA-N
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Description

4-Amino-2-(methylamino)phenol is an organic compound with the molecular formula C7H10N2O. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a methylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-(methylamino)phenol can be synthesized through several methods. One common method involves the reaction of hydroquinone with methylamine . Another method includes the decarboxylation of N-4-hydroxyphenylglycine . These reactions typically require specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using hydroquinone and methylamine. The reaction is carried out in reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino and methylamino groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of phenol, such as quinones, amines, and substituted phenols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(methylamino)phenol is unique due to the presence of both amino and methylamino groups on the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications compared to its similar counterparts.

Properties

CAS No.

381211-42-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-amino-2-(methylamino)phenol

InChI

InChI=1S/C7H10N2O/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,8H2,1H3

InChI Key

IYVPZVKVZMKTDX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)N)O

Origin of Product

United States

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